3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
3-(4-Chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazolinone derivative characterized by a fused heterocyclic core with substituents at the 2-, 3-, and 8-positions. This compound is synthesized via a regioselective KHSO4-mediated cyclocondensation of enaminones (derived from dimedone) with 3-amino-1H-pyrazoles under ultrasound irradiation in aqueous ethanol, yielding high purity products (70–95%) . Its structural identity is confirmed through FT-IR, NMR (¹H and ¹³C), and mass spectrometry, with distinct spectral signatures for the chlorophenyl (δ 7.50–7.76 ppm in ¹H NMR) and methyl groups (δ 1.23–2.58 ppm) .
Properties
Molecular Formula |
C18H16ClN3O |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C18H16ClN3O/c1-10-7-15-14(16(23)8-10)9-20-18-17(11(2)21-22(15)18)12-3-5-13(19)6-4-12/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
VOFGTLFGJBGVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chloroaniline with 2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one under specific reaction conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogenation and nitration reactions are common, where the chlorine atom can be substituted with other functional groups. Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazoloquinazolinones exhibit notable antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains. A study reported that derivatives of quinazoline and pyrazole compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Pyrazoloquinazolinone Derivatives
| Compound Name | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 | |
| Klebsiella pneumoniae | 20 | 16 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazoloquinazolinone derivatives has also been explored. Compounds with similar structures have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Anticancer Activity
Emerging studies suggest that compounds related to pyrazoloquinazolinones may exhibit anticancer properties. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted in some related derivatives. For instance, compounds that share structural similarities with 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one have been tested for their cytotoxic effects against several cancer cell lines .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized product .
Case Study 1: Antimicrobial Screening
In a controlled laboratory setting, a series of synthesized pyrazoloquinazolinones were screened against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that specific derivatives exhibited potent antibacterial activity with low minimum inhibitory concentrations, suggesting their potential as lead compounds for antibiotic development .
Case Study 2: Anti-inflammatory Research
A recent study examined the anti-inflammatory effects of a related pyrazoloquinazolinone derivative in a murine model of inflammation. The compound significantly reduced paw edema in treated mice compared to controls, indicating its potential therapeutic application in inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The target compound shares a pyrazolo[1,5-a]quinazolinone core with analogs but differs in substituent patterns, which critically influence molecular geometry and supramolecular interactions. For instance:
- 8-(4-Fluorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (): A phenyl group at position 3 increases hydrophobicity compared to the chloro-substituted derivative.
X-ray crystallography of related compounds (e.g., 6a in ) reveals triclinic (space group P-1) or monoclinic (P2₁/n) systems with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice. The target compound’s 4-chlorophenyl group likely enhances halogen bonding, as seen in analogs with bromine substituents (V = 755.53 ų for 3b in ) .
Physicochemical Properties
Substituents significantly affect melting points, solubility, and spectral properties:
| Compound | Substituents (Position) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Notable NMR Shifts (δ, ppm) |
|---|---|---|---|---|
| Target compound | 3-(4-ClPh), 2-Me, 8-Me | Data not reported | 1672 (C=O), 1518 (C=C) | 1.23 (s, 6H, 2×CH₃), 7.76 (d, ArH) |
| 6h : 2-(4-MeOPh)-8,8-dimethyl | 2-(4-MeOPh) | 210–212 | 1672 (C=O), 1616 (C=O) | 3.86 (s, OCH₃), 7.93 (s, C5-H) |
| 6i : 2,8,8-Trimethyl | 2-Me, 8-Me | 132–133 | 1670 (C=O) | 1.18 (s, 6H, 2×CH₃), 8.81 (s, C5-H) |
| 6m : 3-(4-MeOBz)-8,8-dimethyl | 3-(4-MeOCOPh) | 133–134 | 1672 (C=O), 1616 (C=O) | 7.25 (s, C2-H), 114.6 (C3’, C5’) |
The 4-chlorophenyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to methoxy or methyl derivatives, impacting bioavailability .
Biological Activity
3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the quinazoline derivative class. Quinazolines are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C18H16ClN3O
- Molecular Weight : 325.8 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
- Melting Point : Data not explicitly available in the sources but typically expected in the range of similar compounds.
Synthesis
The synthesis of 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one generally involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 4-chloroaniline with appropriate pyrazoloquinazoline derivatives under specific reaction conditions to enhance yield and purity .
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In a study evaluating related quinazolinone derivatives, compounds demonstrated notable cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The introduction of different substituents influenced their activity; specifically, compounds with aliphatic groups showed enhanced efficacy compared to those with aromatic substitutions .
- The compound 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin) exhibited remarkable cytotoxicity at concentrations as low as 10 μM against HeLa cells .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has been documented extensively. These compounds often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. However, specific data regarding the anti-inflammatory effects of this particular compound remain sparse and warrant further investigation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
